molecular formula C14H27NO2 B12604734 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-72-4

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12604734
CAS No.: 648927-72-4
M. Wt: 241.37 g/mol
InChI Key: MHQHIDQXHPEMDF-UHFFFAOYSA-N
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Description

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound with a molecular formula of C12H23NO2. It is a type of carbamate ester, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of 2-Methylhex-1-en-1-ol with dipropan-2-ylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher production rates and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and, ultimately, the paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue, preventing the enzyme from functioning properly.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-1-en-3-one
  • 2-Methyl-1-hexene
  • 2-Methylhex-1-en-1-yl acetate

Uniqueness

Compared to similar compounds, 2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate is unique due to its specific carbamate ester structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in agricultural applications as a pesticide.

Properties

CAS No.

648927-72-4

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

2-methylhex-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C14H27NO2/c1-7-8-9-13(6)10-17-14(16)15(11(2)3)12(4)5/h10-12H,7-9H2,1-6H3

InChI Key

MHQHIDQXHPEMDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=COC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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